![molecular formula C13H17Cl3F3N3S B2491017 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1272756-45-2](/img/structure/B2491017.png)

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

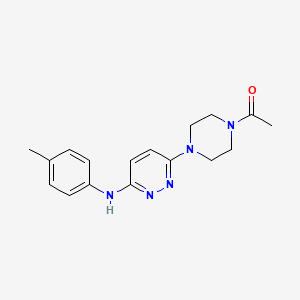

This compound is a member of the diazaspirodecane family, characterized by its intricate molecular framework that includes a spiro linkage between a diazine ring and a cyclohexane ring. Its synthesis and structural analysis are significant due to the potential pharmacological activities and chemical properties inherent to its structure.

Synthesis Analysis

The synthesis of diazaspirodecane derivatives, including the targeted compound, involves complex synthetic routes that can include condensation reactions, cyclization steps, and functional group transformations. The synthesis of similar spirocyclic compounds often employs strategies such as nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization for the introduction of methyl-substituted spiropyrrolidines and spiroazetidines (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of diazaspirodecane derivatives is characterized by the presence of a spiro linkage that connects a saturated cyclohexane ring to a nitrogen-containing diazine ring. This structural motif is crucial for the compound's chemical reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise structure and conformation of these compounds (Wen, 2002).

Aplicaciones Científicas De Investigación

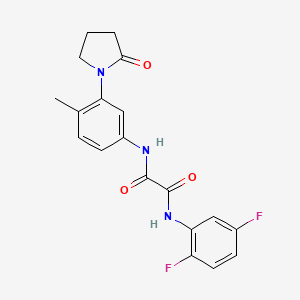

Radioprotective Properties

Synthesis and Preliminary Evaluation of a New Quinuclidine Derivative as a Radioprotective Agent This study discusses the preparation of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride and its potential radioprotective properties against lethal doses of X-radiation in mice. The study revealed optimum protection in mice pretreated with the compound, where 58.3% survived. A toxicity study indicated an intraperitoneal (i.p.) LD50 of the compound to be 295 mg/kg (Shapiro, Tansy, & Elkin, 1968).

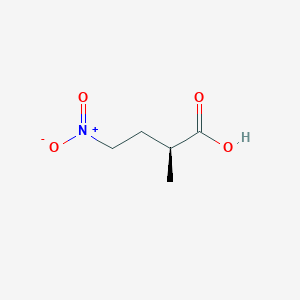

Liver Injury Protection

Effects of 8-(2-Dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro[4,5]Decane Dihydrochloride Monohydrate on Carbon Tetrachloride-Induced Liver Injury The effects of the compound on carbon tetrachloride (CCl4)-induced liver injury were investigated in rats. The compound significantly prevented CCl4-induced attenuation of the plasma cyclic AMP response to glucagon stimulation and suppressed increases in serum transaminases. It also rectified reductions in microsomal glucose-6-phosphatase activity and cytochrome P-450 concentrations to nearly normal levels, demonstrating protective effects against CCl4-induced liver injury (Hatta, Suzuki, Miyamoto, Takemura, & Ohshika, 1986).

Supramolecular Arrangements

Supramolecular Arrangements Based on Cyclohexane-5-Spirohydantoin Derivatives This research focused on the preparation and analysis of compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. The study explored the relationship between molecular structure and crystal structure, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

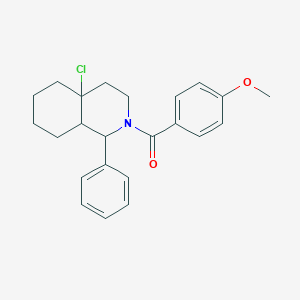

Anticancer and Antidiabetic Applications

Development of a Novel Series of Anticancer and Antidiabetic Spirothiazolidines Analogs

This paper discussed the preparation of 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its reaction with various nucleophiles. The synthesized compounds showed significant anticancer activities against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. Additionally, some compounds displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a positive control for antidiabetic activity (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Mecanismo De Acción

Target of Action

The compound contains a trifluoromethylpyridine (TFMP) moiety . TFMP derivatives are used in the pharmaceutical industry and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .

Propiedades

IUPAC Name |

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF3N3S.2ClH/c14-10-7-9(13(15,16)17)8-18-11(10)20-4-1-12(2-5-20)19-3-6-21-12;;/h7-8,19H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYDSFJADBWQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NCCS2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3F3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)